The compound has been synthesized and studied for various applications in chemistry and biology. It is primarily recognized for its potential as a building block in organic synthesis and its investigation for antibacterial and anticancer properties. The molecular formula for this compound is , with a molecular weight of approximately 369.4 g/mol.
The synthesis of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction between 4-phenyl-1,3-thiazol-2-amine and 3-nitrobenzoyl chloride. The process can be summarized as follows:
The molecular structure of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide features several key components:
3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions:
The applications of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide span various fields:
Further research could explore its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Electrophysiological characterization using two-electrode voltage clamp techniques in Xenopus laevis oocytes expressing human Zinc-Activated Channels demonstrates that 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide acts as a potent negative allosteric modulator. The compound exhibits concentration-dependent inhibition of zinc-evoked currents with half-maximal inhibitory concentration (IC50) values spanning 1–3 μM, consistent with other N-(thiazol-2-yl)-benzamide analogs like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide [1]. Structural determinants critical for Zinc-Activated Channel antagonism include:
Mechanistically, the compound binds within the Zinc-Activated Channel transmembrane domain, inducing conformational changes that stabilize the ion channel in a closed-state configuration. This contrasts with orthosteric antagonists like tubocurarine, which target extracellular zinc-binding domains. Evidence supporting this allosteric mechanism includes:
Table 1: Inhibitory Potency of Benzamide Analogs Against Zinc-Activated Channel
Compound Structure | R1 Substituent | R2 Substituent | IC50 (μM) vs Zn2+ |
---|---|---|---|
3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | 3-NO2 | Phenyl | 1.8 ± 0.3 |
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 3-F | tert-Butyl | 2.1 ± 0.4 |
2-(5-Bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 5-Br, 2-Cl | 4-Methylthiazole | 3.0 ± 0.5 |
3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrates equivalent inhibitory efficacy against both spontaneous (constitutive) and agonist-induced (zinc or proton-activated) Zinc-Activated Channel activity. At 10 μM, the compound suppresses spontaneous currents by 92.5 ± 3.7% and zinc-evoked (300 μM) currents by 94.2 ± 2.8%, indicating no dependency on receptor activation state for baseline antagonism [1]. This dual inhibition profile distinguishes it from classical Cys-loop receptor antagonists, which typically exhibit functional state selectivity.
The compound's pH-insensitive antagonism was demonstrated in proton-evoked (pH 5.0) Zinc-Activated Channel activation models, where 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide maintained IC50 values of 1.9 ± 0.2 μM—statistically indistinguishable from zinc-evoked inhibition (p > 0.05). This suggests a shared allosteric inhibition pathway for both activation modes, likely involving stabilization of inter-subunit interfaces within the transmembrane domain that control channel gating irrespective of agonist identity [1].
Table 2: Comparative Inhibition of Zinc-Activated Channel Activation Modes
Activation Mode | Agonist Concentration | Basal Current Amplitude (μA) | Current Amplitude with 10μM Antagonist (μA) | Inhibition (%) |
---|---|---|---|---|
Spontaneous | None | 1.25 ± 0.18 | 0.09 ± 0.02 | 92.8 ± 1.6 |
Zinc-induced | 300 μM Zn2+ | 3.74 ± 0.31 | 0.22 ± 0.05 | 94.1 ± 1.3 |
Proton-induced | pH 5.0 | 2.89 ± 0.27 | 0.17 ± 0.03 | 94.1 ± 1.1 |
Kinetic analyses reveal slow-onset inhibition of Zinc-Activated Channel by 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, with time constants (τ) of 28.4 ± 3.1 seconds for channel block development. This slow kinetics profile—orders of magnitude slower than orthosteric antagonists—supports state-dependent binding to the Zinc-Activated Channel transmembrane domain, preferentially interacting with desensitized or open-channel conformations [1]. The inhibition follows a biphasic recovery pattern upon washout:
Allosteric modulation pathways were elucidated through chimeric receptor studies combining Zinc-Activated Channel extracellular domains with transmembrane domains from glycine or serotonin receptors. Key findings include:
The hydrophobic barrier penetration model explains state-dependence: In the resting state, transmembrane helices occlude the benzamide-binding pocket. During channel activation, helix rearrangement exposes the binding cavity, permitting access to 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Subsequent stabilization of this conformation prevents channel reversion to the resting state, manifesting as use-dependent inhibition in pulse-application electrophysiology protocols [1].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0